molecular formula C30H62N8O4 B14188340 L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide CAS No. 882171-90-6

L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide

Cat. No.: B14188340
CAS No.: 882171-90-6
M. Wt: 598.9 g/mol
InChI Key: BFVIULJLOMHDEQ-GSDHBNRESA-N
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Description

L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide: is a synthetic peptide derivative. Peptides like this are often designed for specific biological or chemical applications, such as drug delivery, antimicrobial activity, or as molecular probes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide: can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction of disulfide bonds to free thiols.

    Substitution: Nucleophilic substitution reactions at reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products depend on the specific reactions and conditions. For example, oxidation may lead to disulfide-linked peptides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide:

    Chemistry: As a building block for more complex molecules.

    Biology: As a molecular probe or in studying protein interactions.

    Medicine: Potential use in drug delivery systems or as an antimicrobial agent.

    Industry: Could be used in the development of new materials or coatings.

Mechanism of Action

The mechanism of action for L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide would depend on its specific application. Generally, peptides can interact with biological membranes, proteins, or nucleic acids, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysine
  • L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-ornithine

Uniqueness

L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide: may have unique properties due to the specific arrangement of lysine residues and the 12-aminododecanoyl group, which could influence its biological activity and stability.

Properties

CAS No.

882171-90-6

Molecular Formula

C30H62N8O4

Molecular Weight

598.9 g/mol

IUPAC Name

12-amino-N-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]dodecanamide

InChI

InChI=1S/C30H62N8O4/c31-20-12-7-5-3-1-2-4-6-8-19-27(39)38(26(28(36)40)18-11-15-23-34)30(42)25(17-10-14-22-33)37-29(41)24(35)16-9-13-21-32/h24-26H,1-23,31-35H2,(H2,36,40)(H,37,41)/t24-,25-,26-/m0/s1

InChI Key

BFVIULJLOMHDEQ-GSDHBNRESA-N

Isomeric SMILES

C(CCCCCC(=O)N([C@@H](CCCCN)C(=O)N)C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)CCCCCN

Canonical SMILES

C(CCCCCC(=O)N(C(CCCCN)C(=O)N)C(=O)C(CCCCN)NC(=O)C(CCCCN)N)CCCCCN

Origin of Product

United States

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